molecular formula C19H13N3O2S B2356102 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine CAS No. 295363-15-4

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine

Cat. No. B2356102
CAS RN: 295363-15-4
M. Wt: 347.39
InChI Key: LMGJFUMLXUKLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine” is a complex organic compound that contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Materials Science

Imidazo[1,2-a]pyridine derivatives have shown potential in materials science, particularly in the development of optoelectronic devices . They could be used in creating components that exhibit unique electronic properties due to their aromatic heterocyclic structure .

Pharmaceutical Field

These compounds are also explored in pharmaceuticals, especially as anti-cancer drugs . They may interact with biological targets to inhibit the growth of cancer cells .

Technological Applications

In technology, they can serve as emitters for confocal microscopy and imaging , aiding in the visualization of biological samples with high resolution .

Antimicrobial Activity

Some derivatives have been reported to exhibit significant antimicrobial activity , which could be harnessed in developing new antibiotics or disinfectants .

Anti-biofilm Activity

Specific compounds within this class have shown promising results against biofilms, which are protective layers formed by bacteria. They could be used to treat infections where bacteria are shielded by biofilms .

Metal Complexing Agents

Thiophene derivatives act as metal complexing agents. Given the thio-phenyl group in the compound of interest, it might also serve a similar purpose in chelating metals for various applications .

Insecticide Development

The structural features of these compounds suggest they could be useful in developing new insecticides, potentially affecting insect biology at a molecular level .

Anti-atherosclerotic Agents

While not directly mentioned for the specific compound, related structures have been used in synthesizing agents that combat atherosclerosis, a condition characterized by the hardening of arteries .

properties

IUPAC Name

3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-9-11-16(12-10-15)25-19-18(14-6-2-1-3-7-14)20-17-8-4-5-13-21(17)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGJFUMLXUKLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.